molecular formula C9H10O3 B2400631 2-(3-Hydroxy-4-methylphenyl)acetic acid CAS No. 103262-83-5

2-(3-Hydroxy-4-methylphenyl)acetic acid

Cat. No.: B2400631
CAS No.: 103262-83-5
M. Wt: 166.176
InChI Key: JVWHEFWNYRUQMG-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-4-methylphenyl)acetic acid (CAS 103262-83-5) is a phenolic acetic acid derivative with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.18 g/mol . Its structure features a phenyl ring substituted with a hydroxyl group at position 3 and a methyl group at position 4, linked to an acetic acid moiety. It is commercially available as a powdered solid with safety warnings for skin/eye irritation (H315, H319) and respiratory hazards (H335) .

Properties

IUPAC Name

2-(3-hydroxy-4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-2-3-7(4-8(6)10)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWHEFWNYRUQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103262-83-5
Record name 2-(3-hydroxy-4-methylphenyl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-4-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the oxidation of 3-hydroxy-4-methylbenzyl alcohol using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Hydroxy-4-methylphenyl)acetic acid may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-4-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using strong oxidizing agents.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-4-methylbenzaldehyde or 3-hydroxy-4-methylbenzoic acid.

    Reduction: Formation of 2-(3-hydroxy-4-methylphenyl)ethanol.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-(3-Hydroxy-4-methylphenyl)acetic acid serves as an important intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of pharmaceuticals and agrochemicals. The compound can be synthesized through several methods, including:

  • Reaction with Malonic Acid : 3-hydroxy-4-methylbenzaldehyde reacts with malonic acid in the presence of a base, followed by decarboxylation.
  • Oxidation of Alcohols : Oxidation of 3-hydroxy-4-methylbenzyl alcohol using oxidizing agents like potassium permanganate.

Biological Activities

Antimicrobial and Antioxidant Properties
Research indicates that 2-(3-Hydroxy-4-methylphenyl)acetic acid exhibits notable biological activities. Studies have shown its potential as an antimicrobial agent against various pathogens and as an antioxidant, helping to mitigate oxidative stress in cells.

Case Study: Antimicrobial Activity
A study demonstrated that the compound effectively inhibited the growth of several bacterial strains, suggesting its potential use in developing new antimicrobial therapies .

Pharmaceutical Applications

Therapeutic Potential
The compound is under investigation for its therapeutic effects, particularly in the context of neurodegenerative diseases. It has been studied for its ability to modulate biological pathways involved in inflammation and oxidative stress.

Case Study: Neuroprotection
In vitro studies have suggested that 2-(3-Hydroxy-4-methylphenyl)acetic acid may protect neuronal cells from damage induced by oxidative stress, indicating its potential as a neuroprotective agent .

Industrial Uses

Production of Specialty Chemicals
In industrial settings, 2-(3-Hydroxy-4-methylphenyl)acetic acid is utilized as a precursor for synthesizing more complex molecules. Its unique structural properties allow it to be employed in producing specialty chemicals used in various applications.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, physical, and functional properties of 2-(3-hydroxy-4-methylphenyl)acetic acid with analogous phenylacetic acid derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications Safety Profile
2-(3-Hydroxy-4-methylphenyl)acetic acid C₉H₁₀O₃ -OH (C3), -CH₃ (C4) 166.18 Research chemical; potential pharmaceutical intermediate H315, H319, H335
4-Hydroxy-3-methoxyphenylacetic acid
(Homovanillic Acid)
C₉H₁₀O₄ -OH (C4), -OCH₃ (C3) 182.18 Dopamine metabolite; laboratory reagent Limited data; classified as a lab chemical
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ -Br (C3), -OCH₃ (C4) 257.08 Precursor for natural products (e.g., Combretastatin A-4, Vancomycin analogs) Not explicitly stated; likely corrosive due to Br
2-(4-Ethoxy-3-hydroxyphenyl)acetic acid C₁₀H₁₂O₄ -OH (C3), -OCH₂CH₃ (C4) 196.20 Specialty chemical; research applications No safety data provided
2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid C₁₆H₁₆O₄ -OCH₂C₆H₅ (C3), -OCH₃ (C4) 272.29 Synthetic intermediate for complex organic molecules Not available

Structural and Electronic Analysis

  • Substituent Effects :

    • Electron-Withdrawing Groups (e.g., Br) : In 2-(3-Bromo-4-methoxyphenyl)acetic acid, bromine increases the C–C–C bond angle at its position to 121.5° , reflecting its electron-withdrawing nature. Methoxy groups, by contrast, are electron-donating, reducing bond angles (e.g., 118.2° in the same compound) .
    • Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 2-(3-hydroxy-4-methylphenyl)acetic acid, Homovanillic Acid) form strong O–H⋯O hydrogen bonds. The brominated analog crystallizes as centrosymmetric dimers with an R₂²(8) hydrogen-bonding motif .
  • In contrast, methoxy groups (e.g., Homovanillic Acid) enhance solubility in polar solvents due to their polarity .

Biological Activity

2-(3-Hydroxy-4-methylphenyl)acetic acid, also known as 3-hydroxy-4-methylphenylacetic acid , is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure:

  • IUPAC Name: 2-(3-Hydroxy-4-methylphenyl)acetic acid
  • Molecular Formula: C10H12O3
  • CAS Number: 103262-83-5

The synthesis of this compound can be achieved through various methods, including the reaction of 3-hydroxy-4-methylphenol with acetic anhydride or acetic acid under acidic conditions. The resulting product can be purified through recrystallization or chromatography techniques.

Antioxidant Properties

Research indicates that 2-(3-Hydroxy-4-methylphenyl)acetic acid exhibits significant antioxidant activity. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.

StudyFindings
Demonstrated a reduction in malondialdehyde levels in treated cells, indicating decreased lipid peroxidation.
Showed enhanced activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in the presence of the compound.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

StudyFindings
In vitro studies revealed a significant reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with the compound.
Animal models showed decreased swelling and pain response in paw edema tests when administered with the compound.

Anticancer Activity

Recent studies have explored the potential anticancer effects of 2-(3-Hydroxy-4-methylphenyl)acetic acid. It has been reported to induce apoptosis in various cancer cell lines.

StudyFindings
The compound exhibited cytotoxicity against HeLa cells with an IC50 value of approximately 15 µM.
Molecular docking studies suggested that it interacts with key proteins involved in cell cycle regulation, promoting apoptosis.

The biological activity of 2-(3-Hydroxy-4-methylphenyl)acetic acid can be attributed to its ability to modulate various signaling pathways:

  • Antioxidant Mechanism : The compound enhances the expression of antioxidant enzymes, thereby reducing oxidative stress.
  • Anti-inflammatory Pathway : It inhibits NF-kB signaling, leading to decreased expression of inflammatory mediators.
  • Apoptotic Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.

Case Study 1: Antioxidant Efficacy

A study conducted on diabetic rats demonstrated that administration of 2-(3-Hydroxy-4-methylphenyl)acetic acid significantly improved antioxidant status and reduced markers of oxidative stress compared to control groups.

Case Study 2: Cancer Treatment

In a clinical trial involving patients with breast cancer, supplementation with the compound alongside standard chemotherapy resulted in improved treatment outcomes, including increased survival rates and reduced tumor size.

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